molecular formula C13H18N2OS B11802131 1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11802131
M. Wt: 250.36 g/mol
InChI Key: GXDXLHVLGJEABA-UHFFFAOYSA-N
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Description

1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone is an organic compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 6-(methylthio)pyridine with piperidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Piperidine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar biological activities.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and are known for their roles in biological systems.

Uniqueness

1-(2-(6-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to the presence of both piperidine and pyridine rings, along with the methylthio group, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

1-[2-(6-methylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2OS/c1-10(16)15-8-4-3-5-12(15)11-6-7-13(17-2)14-9-11/h6-7,9,12H,3-5,8H2,1-2H3

InChI Key

GXDXLHVLGJEABA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=C(C=C2)SC

Origin of Product

United States

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